

Application Notes and Protocols for Textile Dyeing Experiments Using Reactive Red 141

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Reactive Red 141**

Cat. No.: **B1174832**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of **Reactive Red 141** in textile dyeing experiments, specifically focusing on the exhaust dyeing of cotton. The information is intended for a scientific audience and includes quantitative data, detailed methodologies, and a visual representation of the experimental workflow.

Introduction to Reactive Red 141

Reactive Red 141 is a bichromatic reactive dye belonging to the azo class of dyes. It is widely used in the textile industry for dyeing cellulosic fibers such as cotton, linen, and viscose due to its high fixation efficiency and good fastness properties. The dye forms a covalent bond with the hydroxyl groups of the cellulose fibers, resulting in excellent wash fastness.

Chemical Properties of **Reactive Red 141**:

Property	Value
C.I. Name	Reactive Red 141
Molecular Formula	<chem>C52H26Cl2N14Na8O26S8</chem>
Molecular Weight	1774.19 g/mol
CAS Number	61931-52-0
Class	Azo

Experimental Protocol: Exhaust Dyeing of Cotton with Reactive Red 141

This protocol details the exhaust dyeing method for cotton fabric using **Reactive Red 141**. The quantities are provided for a laboratory-scale experiment and can be scaled up as required.

Materials and Reagents:

- Pre-scoured and bleached 100% cotton fabric
- **Reactive Red 141** dye powder
- Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
- Sodium carbonate (Na₂CO₃) (Soda ash)
- Acetic acid (CH₃COOH)
- Non-ionic soaping agent
- Distilled water

Equipment:

- Laboratory dyeing machine (e.g., beaker dyer, shaking water bath)
- Beakers and graduated cylinders

- Pipettes
- pH meter
- Analytical balance
- Drying oven

Standard Dyeing Procedure for a 2% Shade

This procedure is for achieving a 2% shade on the weight of the fabric (owf).

Recipe:

Component	Concentration
Reactive Red 141	2% (owf)
Sodium Chloride (NaCl)	60 g/L
Sodium Carbonate (Na ₂ CO ₃)	20 g/L
Liquor Ratio	1:20

Procedure:

- Preparation of Dyebath:
 - Accurately weigh the cotton fabric sample.
 - Calculate the required amount of dye, salt, and soda ash based on the weight of the fabric and the specified liquor ratio.
 - Prepare the dyebath by dissolving the required amount of **Reactive Red 141** in a small amount of warm distilled water and then adding it to the main volume of water in the dyeing vessel.
- Dyeing Cycle:

- Set the temperature of the dyebath to 40°C.
- Immerse the pre-wetted cotton fabric in the dyebath.
- Run the dyeing machine for 10 minutes to ensure even wetting and dye distribution.
- Gradually add the pre-dissolved sodium chloride to the dyebath over a period of 15 minutes.
- Raise the temperature of the dyebath to 60°C at a rate of 1.5°C per minute.
- Continue the dyeing process at 60°C for 30 minutes.
- Add the pre-dissolved sodium carbonate to the dyebath.
- Continue the dyeing (fixation) at 60°C for a further 60 minutes.

- After-treatment (Washing-off):
 - Drain the dyebath.
 - Rinse the dyed fabric with cold water.
 - Neutralize the fabric with a 0.5-1.0 g/L solution of acetic acid at 50°C for 10 minutes.
 - Carry out a soaping treatment with 2 g/L of a non-ionic soaping agent at 95°C for 15 minutes to remove any unfixed dye.
 - Rinse the fabric thoroughly with hot water and then with cold water.
 - Squeeze the excess water and dry the fabric in an oven at 80-100°C.

Data Presentation: Influence of Dyeing Parameters

The following tables summarize the effect of key parameters on the dyeing process of cotton with **Reactive Red 141**. This data is crucial for optimizing the dyeing process for specific applications.

Effect of Salt Concentration on Dye Exhaustion

Salt Concentration (g/L)	Dye Exhaustion (%)
20	65
40	78
60	85
80	88
100	89

Conditions: 2% owf **Reactive Red 141**, 1:20 liquor ratio, 60°C, before alkali addition.

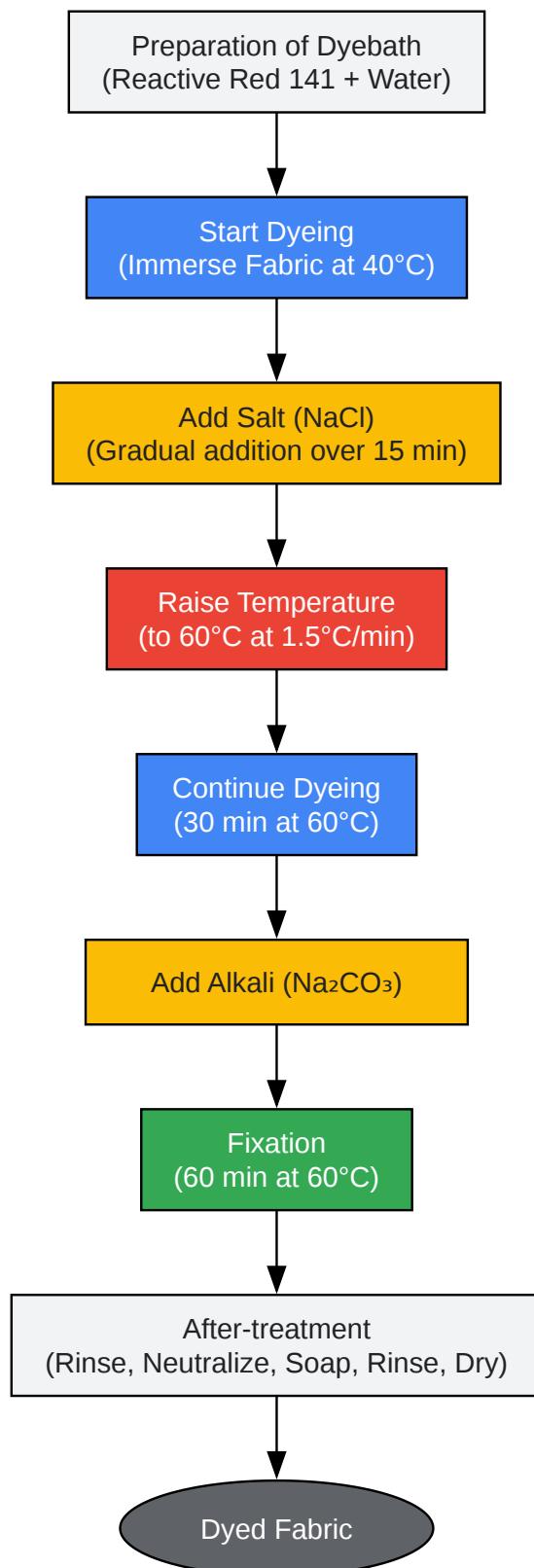
Effect of Alkali Concentration on Dye Fixation

Sodium Carbonate (g/L)	Dye Fixation (%)
5	70
10	82
15	88
20	92
25	91

Conditions: 2% owf **Reactive Red 141**, 1:20 liquor ratio, 60°C, 60 g/L NaCl.

Effect of Temperature on Dye Fixation

Temperature (°C)	Dye Fixation (%)
40	75
50	85
60	92
70	89
80	84


Conditions: 2% owf **Reactive Red 141**, 1:20 liquor ratio, 60 g/L NaCl, 20 g/L Na₂CO₃.

Typical Colorfastness Properties of Cotton Dyed with **Reactive Red 141 (2% shade)**

Fastness Test	Rating (ISO Standards)
Washing (ISO 105-C06)	4-5
Rubbing (Dry) (ISO 105-X12)	4-5
Rubbing (Wet) (ISO 105-X12)	3-4
Light (Xenon Arc) (ISO 105-B02)	4
Perspiration (Alkaline & Acidic) (ISO 105-E04)	4-5

Experimental Workflow Diagram

The following diagram illustrates the key stages of the exhaust dyeing process for cotton with **Reactive Red 141**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application Notes and Protocols for Textile Dyeing Experiments Using Reactive Red 141]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1174832#protocol-for-using-reactive-red-141-in-textile-dyeing-experiments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com